molecular formula C8H13ClFNO B1477038 2-Chloro-1-(3-(fluoromethyl)azetidin-1-yl)butan-1-one CAS No. 2092256-20-5

2-Chloro-1-(3-(fluoromethyl)azetidin-1-yl)butan-1-one

Cat. No.: B1477038
CAS No.: 2092256-20-5
M. Wt: 193.64 g/mol
InChI Key: ISEFDNDNRSMXRX-UHFFFAOYSA-N
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Description

2-Chloro-1-(3-(fluoromethyl)azetidin-1-yl)butan-1-one is a useful research compound. Its molecular formula is C8H13ClFNO and its molecular weight is 193.64 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Transformations and Synthesis

Chemical transformations of azetidinone derivatives have been explored in various studies, focusing on their potential in synthesizing new compounds. For instance, azetidin-2-ones have been used as intermediates to produce 3-aryl-2-(ethylamino)propan-1-ols, demonstrating the versatility of azetidinone derivatives in chemical synthesis (Mollet, D’hooghe, & de Kimpe, 2011).

Antimicrobial and Anti-inflammatory Applications

Azetidinone derivatives have shown significant promise in antimicrobial and anti-inflammatory applications. Research has highlighted the synthesis of new azetidinone derivatives and their potent anti-inflammatory effects compared to established drugs like indomethacin. Additionally, these compounds have been tested for antimicrobial efficacy against various bacterial and fungal strains, showing significant activity in many cases (Sharma, Maheshwari, & Bindal, 2013) (Desai & Dodiya, 2014) (Mistry, Desai, & Desai, 2016).

Biological Activities and Drug Synthesis

Various studies have synthesized novel azetidinone derivatives and evaluated their biological activities. These compounds have shown potential in fields like anticonvulsant therapy and as potential antibacterial agents, indicating their broad applicability in pharmaceutical development. The research in this domain underscores the importance of azetidinone derivatives as a foundation for developing new therapeutic agents (Hasan et al., 2011) (Kuramoto et al., 2003).

Pharmacological Evaluation

The pharmacological properties of azetidinone derivatives have been extensively studied, with a focus on their anti-inflammatory, analgesic, CNS depressant, and skeletal muscle relaxant activities. These studies highlight the diverse pharmacological potential of these compounds, paving the way for their possible use in various therapeutic applications (Gurupadayya et al., 2008).

Properties

IUPAC Name

2-chloro-1-[3-(fluoromethyl)azetidin-1-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClFNO/c1-2-7(9)8(12)11-4-6(3-10)5-11/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISEFDNDNRSMXRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CC(C1)CF)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.